Fmoc-L-Orn(Ac,OBz)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-L-Orn(Ac,OBz)-OH, also known as N-delta-hydroxy-N-delta-acetyl-ornithine (hydroxamate-ornithine), is a key building block in the synthesis of siderophores. Siderophores are a class of low-molecular-weight, high-affinity iron(III) chelators produced by various microorganisms []. Their primary function is to acquire iron from iron-deficient environments, essential for many microbial processes [].

Fmoc-L-Orn(Ac,OBz)-OH plays a crucial role due to the presence of the hydroxamate group (N-O-acyl) in its structure. This functional group forms strong, bidentate complexes with iron(III) ions, allowing siderophores to efficiently scavenge iron from their surroundings [].

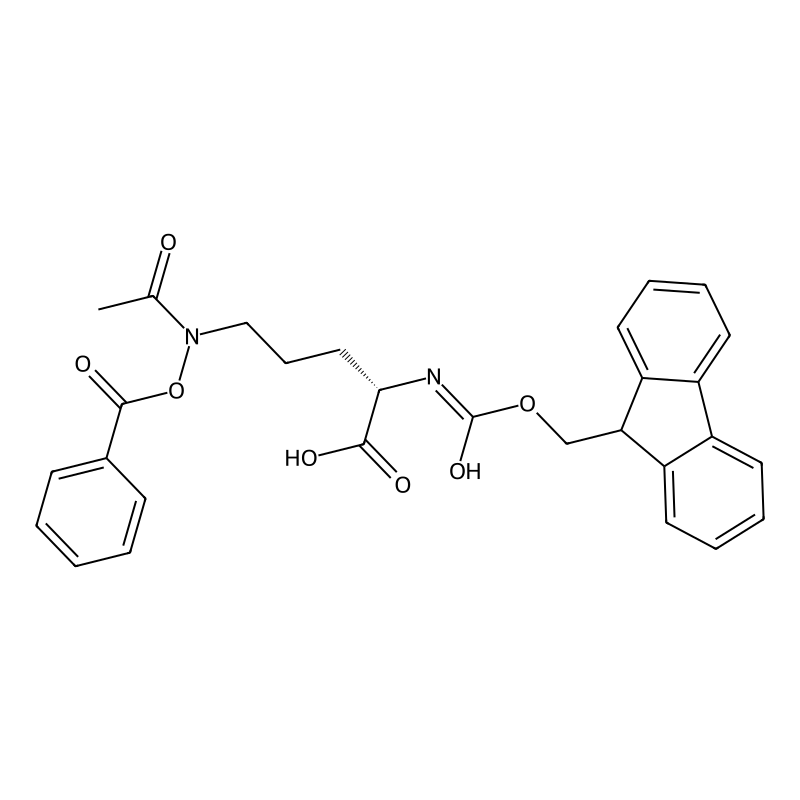

Fmoc-L-Orn(Ac,OBz)-OH, chemically known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-delta-acetyl-N-delta-benzoyloxy-L-ornithine, is a derivative of the amino acid ornithine. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha position and two additional protecting groups: an acetyl group (Ac) and a benzoyloxy group (OBz) at the delta position. The structure can be represented as follows:

This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where its unique protecting groups allow for selective deprotection and functionalization.

The primary reactions involving Fmoc-L-Orn(Ac,OBz)-OH include:

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using a base like piperidine. The benzoyloxy group can be deprotected using mild conditions such as treatment with lithium hydroxide in a mixed solvent system (THF/MeOH) .

- Acetylation: The acetyl group can be introduced through standard acetylation reactions, often utilizing acetic anhydride or acetyl chloride in the presence of a base .

- Coupling Reactions: Fmoc-L-Orn(Ac,OBz)-OH can be coupled to other amino acids during peptide synthesis using standard coupling reagents like 1-hydroxybenzotriazole or carbodiimides .

Fmoc-L-Orn(Ac,OBz)-OH serves as a building block for peptides that exhibit various biological activities, particularly in the context of siderophores—molecules that bind iron and are crucial for microbial iron acquisition. The ornithine derivative contributes to the formation of bidentate ligands that can chelate Fe(III), enhancing the biological efficacy of siderophore-drug conjugates .

The synthesis of Fmoc-L-Orn(Ac,OBz)-OH typically involves several steps:

- Starting Material: Begin with commercially available N-alpha-Fmoc protected ornithine.

- Protection: Protect the amino and carboxylic acid functionalities using benzyl and acetyl groups.

- Deprotection: Remove any Boc protecting groups if present to yield Fmoc-L-Orn-OBz.

- Final Acetylation: Perform acetylation to obtain Fmoc-L-Orn(Ac,OBz)-OH using acetic anhydride or other acetylating agents .

Fmoc-L-Orn(Ac,OBz)-OH is primarily used in:

- Solid-Phase Peptide Synthesis: It serves as a key building block for synthesizing complex peptides and proteins.

- Siderophore Development: Its derivatives are utilized in creating siderophore-drug conjugates for targeted drug delivery systems .

- Research: Used in studies focusing on metal ion binding and the development of new therapeutic agents.

Studies involving Fmoc-L-Orn(Ac,OBz)-OH have demonstrated its effectiveness as a ligand in chelation with metal ions like Fe(III). These interactions are crucial for developing new pharmaceuticals that utilize the "Trojan Horse" strategy to enhance drug delivery into cells by exploiting iron uptake mechanisms .

Several compounds share structural features with Fmoc-L-Orn(Ac,OBz)-OH but differ in their protective groups or functional modifications. Below is a comparison highlighting its uniqueness:

Fmoc-L-Orn(Ac,OBz)-OH stands out due to its dual protecting groups that enable specific functionalization while maintaining stability during peptide synthesis.

Strategic Role of Orthogonal Protecting Groups in Ornithine Derivative Synthesis

The synthesis of Fmoc-L-Orn(Ac,OBz)-OH hinges on the strategic use of orthogonal protecting groups to preserve the reactivity of specific functional groups during peptide elongation. The δ-amino group of ornithine is doubly protected with acetyl and benzoyloxy groups, while the α-amino group is shielded by the fluorenylmethyloxycarbonyl (Fmoc) group. This arrangement prevents undesired side reactions during coupling or deprotection steps.

This methodology highlights the necessity of orthogonal protection to maintain regioselectivity. The benzoyloxy group’s stability under standard Fmoc-SPPS conditions ensures compatibility with iterative coupling cycles, while the acetyl group remains intact until final deprotection.

Solid-Phase Peptide Synthesis Protocols Incorporating Modified Ornithine Residues

Incorporating Fmoc-L-Orn(Ac,OBz)-OH into solid-phase protocols requires careful optimization of resin choice and coupling conditions. The compound is typically anchored to 2-chlorotrityl chloride (2-CTC) resin, which offers high loading capacity (0.6 mmol/g) and stability under basic conditions.

A model peptide, DA-Lys-Ser-Orn(Ac,OH)-OH, was synthesized to validate the building block’s compatibility with Fmoc-chemistry. Key steps include:

- Resin Activation: 2-CTC resin is pre-treated with dichloromethane (DCM) and N,N-diisopropylethylamine (DIEA) to enhance loading efficiency.

- Coupling Cycles: Sequential couplings of Fmoc-Ser(tBu)-OH or Fmoc-Ala-OH, followed by two iterations of Fmoc-L-Orn(Ac,OBz)-OH, are performed using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) activation.

- Fatty Acid Conjugation: Dodecanoic acid is introduced at the N-terminus to mimic natural siderophore structures.

The protocol achieved 68–76% yields for amphibactin-T and moanachelin ala-B, demonstrating the compound’s reliability in constructing structurally complex peptides.

Novel Deprotection Strategies for Acetyl-Benzoyloxy Dual Protection Systems

The dual protection system in Fmoc-L-Orn(Ac,OBz)-OH necessitates selective deprotection to avoid compromising the peptide backbone. Two strategies have been optimized:

Lithium Hydroxide-Mediated Deprotection

Treatment with 1 M lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol (1:1) selectively removes the benzoyloxy group within 30 minutes, achieving >95% purity. This method outperforms traditional ammonia-methanol systems, which yield only 50% product under similar conditions. The mild basicity of LiOH prevents β-elimination or ester hydrolysis, preserving peptide integrity.

Global Cleavage and Final Deprotection

After benzoyloxy removal, global cleavage from the resin is accomplished using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), which concurrently removes the acetyl group and side-chain protections. This one-pot strategy simplifies purification and minimizes side reactions.

The compound 9-fluorenylmethoxycarbonyl-L-ornithine(acetyl,benzoyloxy)-hydroxamic acid represents a sophisticated molecular framework that exemplifies the convergence of peptide synthesis methodology with siderophore-inspired design principles [4]. This ornithine derivative incorporates both acetyl and benzoyloxy protecting groups, creating a multifunctional platform for iron-chelating therapeutic development [4]. The molecular structure, with the chemical formula C29H28N2O7 and molecular weight of 516.5 grams per mole, demonstrates the complexity inherent in modern siderophore conjugate design [4].

Bioinspired Design Principles for Iron-Chelating Therapeutic Agents

The development of bioinspired iron-chelating agents draws fundamental inspiration from naturally occurring siderophores, which represent some of the most effective iron-binding molecules in biological systems [11]. Natural siderophores achieve iron-binding constants that can reach at least 10^30 molar units, permitting microbial extraction of iron even from stainless steel surfaces [11]. This extraordinary binding affinity serves as the benchmark for synthetic siderophore-inspired therapeutic agents [11].

The design of hydroxamate-based iron chelators follows the hard and soft acids and bases principle, originally proposed by Pearson, which governs siderophore coordination chemistry [30]. This principle dictates preferential coordination between the hard iron(III) Lewis acid and the hard anionic oxygen Lewis base donor ligands [30]. The bidentate oxygen-oxygen donor ligands found in the vast majority of siderophores result in iron(III) being present in a high spin, d5 configuration [30].

Modern bioinspired design approaches have led to the creation of multipurpose iron-chelating ligands that incorporate bioavailable molecules as structural templates [9] [10]. These synthetic approaches prioritize the development of biodegradable chelating agents that can avoid the deleterious effects of host responses while maintaining high iron-binding affinity [9] [10]. The creation of such compounds represents a crucial objective that draws inspiration from natural products while addressing therapeutic requirements [9] [10].

The ornithine scaffold has emerged as a particularly valuable framework for developing molecular receptors with improved efficacy in ion pair binding [14]. Research has demonstrated that ornithine-based receptors with two appropriately oriented strong anion binding domains and one cation binding group exhibit effective association with sodium salts of selected anions [14]. The simultaneous action of multiple binding domains, reinforced by cation coordination, contributes significantly to the binding strength of these molecular systems [14].

Table 1: Metal Ion Stability Constants for Hydroxamic Acid Complexes

| Metal Ion | Log β (Stability Constant) | Complex Type | Coordination Mode | Biological Relevance |

|---|---|---|---|---|

| Iron(III) | 25-49 | Hexadentate | Chelate | Primary target for siderophores [30] |

| Zirconium(IV) | 34.8-43.3 | Octadentate | Chelate | Radiopharmaceutical applications [27] |

| Copper(II) | 37.9-39.5 | Trihydroxamate | Chelate | Metalloenzyme inhibition [32] |

| Nickel(II) | 37.9 | Trihydroxamate | Chelate | Biological systems [32] |

| Zinc(II) | 26.6-27.2 | Hexadentate | Chelate | Enzyme cofactor [32] |

| Gallium(III) | 30-40 | Trihydroxamate | Chelate | Therapeutic metal [33] |

The effectiveness of siderophore-inspired design is further demonstrated by the success of compounds like cefiderocol, which represents the most advanced siderophore antibiotic conjugate to reach clinical development [17]. This compound utilizes a catechol-based siderophore component that enables bacterial iron uptake systems to facilitate "Trojan horse" delivery of the antibiotic payload [17]. The success of such compounds validates the bioinspired approach to therapeutic agent development [17].

Coordination Chemistry of Hydroxamate-Ornithine Derivatives in Metal Binding

The coordination chemistry of hydroxamate-ornithine derivatives represents a complex interplay between the hydroxamic acid functional group and the ornithine amino acid backbone . Hydroxamic acids demonstrate remarkable ability to chelate metal ions, particularly iron(III) and zinc(II), making this moiety an attractive metal binding group for therapeutic applications [13]. The hydroxyl group of ornithine derivatives enables hydroxamate formation, which is crucial for iron(III) coordination through bidentate chelation mechanisms .

Research has established that ornithine hydroxylase enzymes, such as those found in vicibactin biosynthesis, catalyze the regiospecific hydroxylation of the δ-amino group of L-ornithine as the first committed step in siderophore biosynthesis [23]. The enzymatic conversion of L-ornithine to N5-hydroxy-L-ornithine represents a critical transformation that enables subsequent hydroxamate formation [23]. This biochemical pathway provides the foundation for understanding the coordination chemistry of ornithine-derived hydroxamates [23].

The stability constants of iron(III)-hydroxamate complexes demonstrate the exceptional binding affinity of these systems [37]. Thermodynamic studies reveal that the sequestration equilibrium reaction is pH-dependent, with conditional equilibrium constants varying based on proton competition for binding sites [37]. The formation of hexadentate, octahedral complexes with iron(III) occurs preferentially compared to other naturally abundant metal ions such as zinc(II), copper(II), calcium(II), magnesium(II), and aluminum(III) [37].

Table 2: Coordination Chemistry Parameters for Hydroxamate-Metal Complexes

| Hydroxamate Type | Metal Preference | Coordination Number | Geometry | Electronic Configuration | Binding Mode |

|---|---|---|---|---|---|

| Monohydroxamate | Iron(III) > Aluminum(III) > Gallium(III) | 6 | Octahedral | d5 high spin | Bidentate chelate [13] |

| Trihydroxamate | Iron(III) > Zirconium(IV) > Gallium(III) | 6 | Octahedral | d5 high spin | Hexadentate [27] |

| Ornithine derivative | Iron(III) > Copper(II) > Zinc(II) | 4-6 | Square planar/Octahedral | Variable | Bidentate chelate [22] |

| N-acetyl derivative | Iron(III) > Copper(II) | 4-6 | Square planar/Octahedral | Variable | Modified chelate [23] |

The mechanism of ligand substitution on high-spin iron(III) by hydroxamic acid chelators involves rapid ligand exchange rates due to the absence of ligand field stabilization energy [34]. Thermodynamic and kinetic studies on the formation and dissociation of monohydroxamatoiron(III) complexes reveal that the d5 configuration of iron(III) facilitates relatively fast ligand substitution rates while maintaining extraordinarily high stability constants [34].

Quantitative structure-activity relationships for aqueous metal-siderophore complexes demonstrate that the physical architecture of these complexes is quantitatively related to their stability constants [33]. Extended X-ray absorption fine structure spectroscopy studies have revealed that metals studied in hydroxamate complexes are dominantly in octahedral coordination, with log-transformed complex stability constants correlating with charge-normalized interatomic distances within the complex [33].

The ornithine-based siderophore staphyloferrin A exemplifies the coordination chemistry principles governing these systems [26]. This compound consists of one ornithine and two citric acid residues linked by two amide bonds, with the two citric acid components providing tridentate pendant ligands for octahedral metal chelation [26]. The uptake of ferric staphyloferrin A obeys Michaelis-Menten kinetics with a Km value of 0.246 micromolar, indicating active transport of this siderophore [26].

Table 3: Ornithine-Based Siderophore Metal-Binding Properties

| Compound | Iron Binding Groups | Coordination Mode | Km (μM) | Binding Affinity | Transport Mechanism |

|---|---|---|---|---|---|

| Staphyloferrin A | Citric acid (2) | Tridentate | 0.246 | High | Active transport [26] |

| Vicibactin derivatives | Hydroxamate (2) | Bidentate | Variable | High | Facilitated diffusion [23] |

| Ferrichrome-ornithine | Hydroxamate (3) | Tridentate | nM range | Very high | Receptor-mediated [29] |

| Synthetic conjugates | Mixed ligands | Variable | μM range | Moderate to high | Engineered systems [17] |

The selectivity of hydroxamate-based compounds for different metal ions follows predictable patterns based on the electron affinity of the metal ions and the basicity of the ligands [35]. The stability of complexes generally follows the order: Palladium(II) > Copper(II) > Zinc(II) > Nickel(II) > Cobalt(II) > Iron(II) > Manganese(II) for divalent metals [35]. However, trivalent metals like iron(III) demonstrate significantly higher binding affinities due to their greater charge density and coordination preferences [35].

The coordination modes of hydroxamic acids in mixed-ligand complexes with ornithine derivatives can adopt several configurations [22]. These include monodentate coordination at equatorial positions, formation of bidentate chelates in the coordination plane, or formation of chelates through equatorial-axial binding modes [22]. The thermodynamic results indicate that the axial coordination in metal complexes results in significant red shifts of electron absorption maxima, providing spectroscopic evidence for the coordination geometry [22].

Site-Specific Protein Modification Techniques Using Protected Amino Acid Scaffolds

The development of site-specific protein modification strategies has revolutionized the field of bioconjugation, enabling precise control over conjugation sites while maintaining protein function and stability [1] [2]. Fmoc-L-Orn(Ac,OBz)-OH represents a sophisticated protected amino acid scaffold that offers unique advantages for targeted protein modification applications through its multiple orthogonal protecting groups and inherent hydroxamate functionality [4].

The compound's structure incorporates three distinct protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position, an acetyl (Ac) group at the delta-nitrogen, and a benzoyloxy (OBz) group also at the delta-nitrogen position [5] [4]. This orthogonal protection scheme enables selective deprotection under different reaction conditions, allowing for controlled sequential modifications during bioconjugation processes [6].

In solid-phase peptide synthesis applications, Fmoc-L-Orn(Ac,OBz)-OH serves as a versatile building block that can be incorporated into peptide sequences using standard Fmoc chemistry protocols [7] [8]. The Fmoc protecting group is readily removed under mild basic conditions using 20% piperidine in dimethylformamide, while the dual protecting groups at the delta-nitrogen position can be selectively cleaved using 1M lithium hydroxide in tetrahydrofuran-methanol (1:1) to generate the active hydroxamate functionality [4].

The hydroxamate-ornithine derivative obtained after deprotection functions as a bidentate ligand capable of forming stable complexes with metal ions, particularly iron(III) [9] [4]. This metal-binding capability has been exploited in the development of siderophore-drug conjugates, where the hydroxamate group serves as the iron-chelating moiety essential for bacterial iron uptake mechanisms [10].

Site-specific protein modification using Fmoc-L-Orn(Ac,OBz)-OH has been demonstrated in several bioconjugation platforms. The compound can be incorporated into specific positions within protein sequences through genetic code expansion techniques or post-translational modification strategies [1] [11]. Once incorporated, the protected ornithine residue can be selectively deprotected to reveal the hydroxamate functionality, enabling subsequent conjugation with metal ions or other targeting moieties [12].

The bioconjugation versatility of Fmoc-L-Orn(Ac,OBz)-OH extends to its compatibility with various click chemistry reactions. The compound can be modified to incorporate azide or alkyne functional groups, enabling copper-catalyzed azide-alkyne cycloaddition reactions for site-specific protein labeling [11] [13]. This approach has been particularly valuable in the development of protein-drug conjugates where precise control over conjugation stoichiometry and site selectivity is crucial [1].

Recent advances in protein modification using protected amino acid scaffolds have demonstrated the importance of linker stability and release mechanisms in bioconjugation applications [14] [12]. The dual protecting groups on Fmoc-L-Orn(Ac,OBz)-OH provide excellent control over the timing and conditions of hydroxamate activation, allowing for fine-tuning of conjugate stability and payload release kinetics [15].

Rational Design of Payload-Linker Systems for Antibody-Drug Conjugates

The rational design of payload-linker systems represents a critical aspect of antibody-drug conjugate development, where the linker chemistry directly influences conjugate stability, payload release, and therapeutic efficacy [16] [17]. Fmoc-L-Orn(Ac,OBz)-OH offers unique advantages in this context through its hydroxamate functionality, which can serve as both a metal-chelating moiety and a cleavable linker component [18] [19].

Hydroxamate-based linkers have emerged as promising alternatives to traditional cleavable linker systems due to their ability to undergo selective hydrolysis under specific physiological conditions [20] [19]. The hydroxamate group in Fmoc-L-Orn(Ac,OBz)-OH can be designed to respond to pH changes, enzymatic activity, or metal ion availability, providing multiple mechanisms for controlled payload release [15] [21].

In antibody-drug conjugate applications, the hydroxamate functionality of deprotected Fmoc-L-Orn(Ac,OBz)-OH can be utilized to create pH-sensitive linkers that undergo hydrolysis in the acidic environment of endosomes and lysosomes [22] [23]. This pH-dependent cleavage mechanism ensures that the cytotoxic payload is released specifically within target cells after antibody-antigen recognition and subsequent internalization [16].

The metal-chelating properties of the hydroxamate group have been exploited in the development of iron-responsive drug delivery systems [18] [24]. When conjugated to antibodies, the hydroxamate-ornithine derivative can sequester iron from the cellular environment, potentially disrupting iron homeostasis in cancer cells while simultaneously serving as a trigger for payload release [25] [26]. This dual mechanism of action provides both direct therapeutic effects through iron depletion and targeted drug delivery through conjugate activation [27].

Linker optimization studies have demonstrated that the positioning and chemical environment of the hydroxamate group significantly influence the stability and release kinetics of antibody-drug conjugates [17] [23]. The protected form of Fmoc-L-Orn(Ac,OBz)-OH allows for precise control over these parameters through selective deprotection strategies that can be tailored to specific therapeutic applications [15].

The integration of hydroxamate-based linkers into antibody-drug conjugates has shown promising results in preclinical studies, particularly for targeting cancer cells with dysregulated iron metabolism [18] [27]. The ability of the hydroxamate group to bind iron selectively provides a mechanism for targeting cells with elevated iron requirements, such as rapidly dividing cancer cells [25].

Recent developments in linker design have focused on creating self-immolative systems that can release intact payloads upon hydroxamate cleavage [28] [21]. The structure of Fmoc-L-Orn(Ac,OBz)-OH is well-suited for incorporation into such systems, where the hydroxamate group serves as the trigger for a cascade of reactions leading to payload release [15].

The biocompatibility and low immunogenicity of hydroxamate-based linkers make them attractive alternatives to more traditional cleavable linkers [19] [29]. Studies have shown that hydroxamate-containing conjugates exhibit favorable pharmacokinetic properties and reduced off-target toxicity compared to conventional antibody-drug conjugates [18].

Advanced analytical techniques have been developed to characterize the conjugation efficiency and stability of hydroxamate-based antibody-drug conjugates [15] [30]. These methods enable precise determination of drug-to-antibody ratios and assessment of conjugate stability under various physiological conditions, facilitating the optimization of linker design [16].

The rational design of payload-linker systems using Fmoc-L-Orn(Ac,OBz)-OH has been extended to the development of dual-payload antibody-drug conjugates, where multiple therapeutic agents can be attached to a single antibody scaffold [31]. The orthogonal protecting groups on the ornithine derivative enable sequential conjugation of different payloads, potentially addressing drug resistance mechanisms through combination therapy approaches [32].

Data Tables

Table 1: Chemical and Physical Properties of Fmoc-L-Orn(Ac,OBz)-OH

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₉H₂₈N₂O₇ |

| Molecular Weight (g/mol) | 516.5 |

| CAS Number | 1684432-88-9 |

| IUPAC Name | (2S)-5-[acetyl(benzoyloxy)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

| Solubility | DMF, DMSO (typically 30 mg/mL) |

| Storage Temperature | 2-8°C |

| Stability | Stable under dry conditions |

| Protecting Groups | Fmoc (N-alpha), Ac (N-delta), OBz (N-delta) |

| Stereochemistry | L-configuration (S-stereochemistry) |

| Cleavage Conditions | Fmoc: 20% piperidine in DMF; OBz: 1M LiOH in THF/MeOH (1:1) |

Table 2: Bioconjugation Applications of Fmoc-L-Orn(Ac,OBz)-OH

| Application Area | Specific Use | Key Advantage |

|---|---|---|

| Siderophore Synthesis | Building block for Fe(III)-binding siderophores | Strong Fe(III) binding affinity |

| Antibody-Drug Conjugates | Hydroxamate-based linker for drug conjugation | Stable conjugation with controlled release |

| Peptide Bioconjugation | Site-specific modification of peptides | Orthogonal protecting group strategy |

| Metal Chelation | Bidentate ligand formation for metal coordination | Selective metal coordination |

| Solid-Phase Peptide Synthesis | Protected amino acid building block | Compatible with Fmoc chemistry |

| Targeted Drug Delivery | Targeting moiety for cellular uptake | Enhanced cellular permeability |

| Iron Chelation Therapy | Iron sequestration in biological systems | Physiological iron regulation |

| Bioorthogonal Chemistry | Click chemistry compatible scaffold | Chemoselective reactions |

Table 3: Synthetic Approaches for Fmoc-L-Orn(Ac,OBz)-OH Utilization

| Synthetic Strategy | Methodology | Reaction Conditions |

|---|---|---|

| Fmoc-Based SPPS | Sequential amino acid addition on solid support | DMF, piperidine deprotection, RT |

| Solution-Phase Coupling | Liquid-phase coupling with activated esters | DCM, coupling reagents, RT |

| On-Resin Deprotection | Selective deprotection while resin-bound | TFA cocktail or LiOH treatment |

| Click Chemistry Integration | Azide-alkyne cycloaddition reactions | Cu(I) catalyst or strain-promoted |

| Enzymatic Conjugation | Transglutaminase-mediated coupling | Enzymatic buffer conditions |

| Hydrazone Formation | Aldehyde/ketone condensation reactions | Acidic conditions, RT |

| Amide Bond Formation | Carbodiimide-mediated peptide bond formation | Coupling reagents, basic conditions |

XLogP3

Dates

Explore Compound Types